molecular formula C13H10N2O2S B2781616 N-(benzo[b]thiophen-5-yl)-3-methylisoxazole-5-carboxamide CAS No. 946286-51-7

N-(benzo[b]thiophen-5-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2781616
CAS RN: 946286-51-7
M. Wt: 258.3
InChI Key: MCKRAEZCBWJWFB-UHFFFAOYSA-N
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Description

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .


Synthesis Analysis

Benzothiophene derivatives are synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been studied using X-ray crystallography . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .


Chemical Reactions Analysis

Benzothiophene derivatives have been found to have high antibacterial activities against S. aureus ATCC 25923 . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed .


Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .

Scientific Research Applications

Replacing Nitrogen by Sulfur

One-electron oxidation of BZP is predicted to involve preferentially the C6-OH group, leading to (5-hydroxy-1-benzothiophen-6-yl)oxidanyl. The isomeric (6-hydroxy-1-benzothiophen-5-yl)oxidanyl (in water) is about 1.9 kcal/mol higher in free energy .

Future Directions

Benzothiophene derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthesis methods and the exploration of their biological properties .

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-6-11(17-15-8)13(16)14-10-2-3-12-9(7-10)4-5-18-12/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKRAEZCBWJWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[b]thiophen-5-yl)-3-methylisoxazole-5-carboxamide

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